Idazoxan hydrochloride (IDA) is a compound with a molecular weight of 241 that has been identified as an imidazoline and adrenoreceptor ligand with various pharmacological effects. Initially recognized for its role as an alpha-2 adrenergic receptor antagonist, IDA has been explored for its potential in treating a range of conditions, from psychiatric disorders to cancer. The following analysis delves into the mechanism of action of IDA and its applications across different fields, as evidenced by the studies provided.
Future Directions
Further Exploration of its Role in Chronic Pain Management: Given its antinociceptive effects observed in animal models, further research is warranted to explore the therapeutic potential of idazoxan hydrochloride in managing chronic pain conditions in humans. []
Development of More Selective I2R Ligands: While idazoxan hydrochloride exhibits affinity for both α2-adrenergic receptors and imidazoline I2 receptors (I2R), the development of more selective I2R ligands could provide valuable tools for dissecting the specific roles of these receptors in various physiological and pathological conditions. [, ]
Investigating the Potential of Combining Idazoxan Hydrochloride with Other Therapeutics: Exploring the synergistic effects of idazoxan hydrochloride in combination with other pharmacological agents could lead to novel therapeutic strategies for treating pain, anxiety, and other disorders. []
Compound Description: YM992 is a selective serotonin (5-HT) reuptake inhibitor (SSRI) with potent 5-HT2A receptor antagonist properties []. It demonstrates an ability to modulate norepinephrine (NE) neuron firing activity, potentially offering therapeutic benefits in affective and anxiety disorders [].
2-Styryl-2-Imidazoline (LSL 61122)
Compound Description: LSL 61122 is a selective imidazoline I2 receptor agonist known for inducing neuroprotection []. This compound can reduce the content of pro-apoptotic markers in the rat brain, suggesting potential therapeutic applications in neurodegenerative diseases [].
2-(2-Benzofuranyl)-2-Imidazoline (2-BFI)
Compound Description: 2-BFI is another selective I2 receptor agonist that exhibits antinociceptive effects [, ]. This compound, when administered in specific brain regions like the dorsal raphe and nucleus accumbens, can reduce pain perception in animal models [].
Compound Description: BU-224 acts as a selective I2 receptor ligand. Studies demonstrate that chronic treatment with BU-224 can downregulate key components of apoptotic signaling pathways in the rat brain, suggesting potential neuroprotective properties [].
Relevance: BU-224 shares the imidazoline ring system with Idazoxan Hydrochloride, highlighting their common ability to interact with imidazoline receptors. These compounds are categorized together based on their affinity for I2 receptors, with BU-224 acting as an agonist and Idazoxan Hydrochloride acting as an antagonist [].
LSL 60101
Compound Description: LSL 60101 is the imidazole analog of 2-BFI, also interacting with imidazoline receptors []. Chronic treatment with LSL 60101 does not significantly alter the levels of pro- or anti-apoptotic proteins in the rat brain, differentiating its action from 2-BFI [].
Compound Description: RX 821002 is a potent and selective α2-adrenoceptor antagonist [, ]. It effectively blocks agonist-stimulated [35S]GTPγS binding in rat brain regions rich in α2-adrenoceptors []. Its use in wildlife immobilization allows for rapid recovery from xylazine anesthesia [].
Compound Description: Clonidine, a well-known antihypertensive drug, acts as a preferential α2-adrenoceptor agonist []. Its ability to modulate NMDA-evoked responses in the medullary dorsal horn of rats suggests a potential role in pain modulation [].
Compound Description: Beditin is a benzodioxane derivative with antihypoxant and α2-adrenoceptor blocking properties [, ]. Unlike Idazoxan Hydrochloride, it increases cerebral circulation and reduces blood vessel resistance in rat and cat brains, suggesting potential therapeutic applications in cerebrovascular diseases [, ].
Prazosin
Compound Description: Prazosin is an α1-adrenoceptor antagonist with some affinity for α2B and α2C subtypes []. It is primarily used to treat hypertension and symptoms of benign prostatic hyperplasia.
Rauwolscine
Compound Description: Rauwolscine is a relatively selective α2-adrenoceptor antagonist with a higher affinity for the α2A and α2B subtypes []. It is often used as a pharmacological tool to investigate the role of α2-adrenoceptors in various physiological processes.
Phentolamine
Compound Description: Phentolamine is a non-selective α-adrenergic receptor antagonist, blocking both α1 and α2 subtypes []. It is used to treat hypertensive emergencies, particularly those associated with pheochromocytoma.
Compound Description: 8-OH-DPAT is a research compound recognized for its agonist activity at 5-HT1A receptors [, , ]. It is frequently used to study the functions of these receptors in various behavioral and physiological processes.
Buspirone
Compound Description: Buspirone is an anxiolytic drug with a complex pharmacology, primarily acting as a partial agonist at 5-HT1A receptors but also exhibiting some affinity for dopamine receptors [].
Relevance: Buspirone, despite its primary target being 5-HT1A receptors, is linked to Idazoxan Hydrochloride through research investigating the potential influence of α2-adrenoceptors on its anxiolytic effects. Specifically, the research delves into the possibility that 1-(2-pyrimidinyl)-piperazine (1-PP), a metabolite of Buspirone, might interact with α2-adrenoceptors, thereby modulating the overall pharmacological profile of Buspirone [].
Ipsapirone
Compound Description: Ipsapirone is another anxiolytic agent structurally related to Buspirone and known for its partial agonist activity at 5-HT1A receptors [].
Compound Description: RS-30199-193 is an azepine derivative characterized by its high affinity for the 5-HT1A receptor []. Despite its binding affinity, it demonstrates atypical effects in functional assays, suggesting a potential for unique interactions with the 5-HT1A receptor subtype.
Compound Description: RS-64459-193 is a hybrid compound combining structural features of both RS-30199-193 and Buspirone []. This unique structure confers high affinity for the 5-HT1A receptor binding site in the rat brain, along with the ability to inhibit responses to field stimulation and antagonize the effects of other 5-HT1A receptor agonists.
DOI ([+/-]-2,5-dimetoxy-4-iodoamphetamine) hydrochloride
Compound Description: DOI is a psychedelic drug and research chemical that acts as a potent agonist at the 5-HT2A receptor subtype [, ].
Citalopram
Compound Description: Citalopram is a widely prescribed antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs) []. It is known to increase serotonin levels in the brain by blocking its reuptake, thereby alleviating symptoms of depression.
Relevance: The research links Citalopram to Idazoxan Hydrochloride to investigate the potential role of α2-adrenoceptors in mediating some of Citalopram's effects on noradrenergic neurons in the locus coeruleus []. Although Citalopram primarily targets serotonin transporters and Idazoxan Hydrochloride focuses on α2-adrenoceptors, this research highlights the intricate interplay between these neurotransmitter systems and potential for indirect modulation of noradrenergic activity by Citalopram.
1-(2-pyrimidinyl)-piperazine (1-PP)
Compound Description: 1-PP is a metabolite of Buspirone, a commonly prescribed anxiolytic drug []. While not directly interacting with Idazoxan Hydrochloride's primary target, 1-PP's potential activity at α2-adrenoceptors draws attention in this research.
Source and Classification
Idazoxan hydrochloride is classified under small molecule drugs and is known by several synonyms, including RX 781094 hydrochloride. It has been identified with the CAS Registry Number 79944-56-2 and has a molecular formula of C11H12N2O2•HCl. The compound has been developed by Pierre Fabre SA and is currently listed as discontinued in terms of active research and development status.
Synthesis Analysis
The synthesis of Idazoxan hydrochloride involves several key steps:
Reaction of Catechol with 2-Chloroacrylonitrile: This initial reaction produces 2-cyano-1,4-benzodioxan.
Pinner Reaction: Involves treating the product with alcoholic hydrogen chloride to form an iminoether.
Cyclization: The iminoether is treated with ethylenediamine to form the imidazoline ring, yielding Idazoxan.
Crystallization: Hydrochloric acid is added to crystallize the product, followed by recrystallization from ethanol to purify Idazoxan hydrochloride.
Idazoxan hydrochloride exhibits a complex molecular structure characterized by its imidazoline core. The molecular formula is C11H12N2O2•HCl, with a molecular weight of approximately 240.69 g/mol. The structure includes:
A benzodioxane moiety
An imidazoline ring
A chiral center at the C2 position, resulting in two potential enantiomers (R and S forms) that can be separated using chiral chromatography.
Structural Data
Molecular Weight: 240.68 Da
Melting Point: 205-207 °C.
Chemical Reactions Analysis
Idazoxan hydrochloride participates in various chemical reactions due to its functional groups:
Receptor Binding: It acts as an antagonist at alpha-2 adrenergic receptors and interacts with imidazoline binding sites (I1 and I2), influencing neurotransmitter release and cardiovascular functions.
Pharmacological Activity: The compound has been shown to improve motor symptoms in Parkinson's disease models and reduce dyskinesia, indicating its potential therapeutic applications beyond its original scope.
Mechanism of Action
The mechanism of action for Idazoxan hydrochloride primarily involves:
Alpha-2 Adrenergic Receptor Antagonism: By blocking these receptors, Idazoxan enhances norepinephrine release, which can lead to increased dopamine activity in the prefrontal cortex.
Imidazoline Receptor Interaction: Idazoxan also binds to I1 and I2 imidazoline sites, affecting various physiological processes including blood pressure regulation and neurotransmitter modulation.
This dual action contributes to its potential efficacy in treating conditions like schizophrenia and depression.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white crystalline powder.
Solubility: Soluble in water at concentrations up to 300 mg/ml.
Chemical Properties
Stability: Generally stable under recommended storage conditions (room temperature).
Reactivity: Can undergo various chemical reactions typical for compounds containing imidazolines and aromatic structures.
Relevant Data
The melting point range is indicative of its purity and crystalline nature, which is essential for pharmaceutical applications.
Applications
Idazoxan hydrochloride has several scientific applications:
Research on Schizophrenia: Its ability to enhance dopaminergic activity makes it a candidate for studies aimed at improving treatment outcomes in schizophrenia.
Alzheimer's Disease Studies: Research indicates that it may reduce Alzheimer's pathology in animal models by modulating norepinephrine levels.
Parkinson’s Disease Models: Demonstrated efficacy in improving motor symptoms and reducing dyskinesia, showing promise for future therapeutic use.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Idazoxan is a benzodioxine that is 2,3-dihydro-1,4-benzodioxine in which one of the hydrogens at position 2 has been replaced by a 4,5-dihydro-1H-imidazol-2-yl group. It has a role as an alpha-adrenergic antagonist. It is a benzodioxine and a member of imidazolines. Idazoxan has been used in trials studying the basic science of Molecular Imaging, Alzheimer Disease, and Major Depressive Disorder. A benzodioxane-linked imidazole that has alpha-2 adrenoceptor antagonist activity.
Ibrolipim is a lipoprotein lipase (LPL) activator with antihyperlipidemic activity. Activation of LDL by ibrolipim lowers plasma triglycerides, with a concomitant elevation of high-density lipoprotein cholesterol.
Ibrutinib Interm 0441 is a piperidine derivative with an amine protecting group. It may be used in the preparation of biologically active compounds such as antagonists of the human P2X7 receptor and selective irreversible inhibitors for brutons tyrosine kinase.
Ibudilast is a pyrazolopyridine. Ibudilast is an anti-inflammatory and neuroprotective oral agent which shows an excellent safety profile at 60 mg/day and provides significantly prolonged time-to-first relapse and attenuated brain volume shrinkage in patients with relapsing-remitting (RR) and/or secondary progressive (SP) multiple sclerosis (MS). Ibudilast is currently in development in the U.S. (codes: AV-411 or MN-166), but is approved for use as an antiinflammatory in Japan. Ibudilast is an orally bioavailable inhibitor of cyclic nucleotide phosphodiesterase (PDE), mainly PDE-3, -4, -10, and -11, with anti-(neuro)inflammatory, vasorelaxant, bronchodilator, analgesic, neuroprotective and potential anti-tumor activities. Ibudilast (IBD) is able to cross the blood-brain barrier (BBB). Upon administration, IBD exerts its potential anti-tumor activity against glioblastoma multiforme (GBM) cells by inhibiting PDE-4 and the pro-inflammatory cytokine macrophage migration inhibitory factor (MIF), which results in a decrease in MIF, its receptor CD74, and AKT expression, and attenuates the immunosuppressive properties of monocytic myeloid-derived suppressor cells (MDSCs) and reduces T-regulatory cells (Tregs). This causes GBM cell apoptosis and inhibits GBM cell proliferation. In addition, IBD reduces, through its inhibitory effect on various PDEs, the production of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6), IL- 1beta, leukotriene B4, and tumor necrosis factor-alpha (TNF-a). IBD also upregulates the anti-inflammatory cytokine (IL-10), and promotes the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and neurotrophin-4 (NT-4). It also blocks toll-like receptor-4 (TLR-4), inhibits nitric oxide (NO) synthesis and reduces the level of reactive oxygen species (ROS). It also prevents platelet aggregation, causes cerebral vasodilation, bronchial smooth muscle relaxation, and improves cerebral blood flow. In addition, IBD attenuates the PDE-mediated activation of glial cells and abrogates PDE-mediated neuroinflammation and neurodegeneration. MIF is secreted by cancer stem cells (CSCs) and is highly expressed within GBM and plays a key role in tumor cell proliferation. Co-expression of MIF and CD74 in GBM is associated with poor patient survival.
Carboxyibuprofen is a dicarboxylic acid that is ibuprofen in which one of the methyl groups in the isobutyl portion has been converted to the corresponding carboxylic acid. It has a role as a drug metabolite. It is functionally related to an ibuprofen. It is a conjugate acid of a carboxyibuprofen anion and a carboxyibuprofen(2-).
Ibuprofen is a monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a 4-(2-methylpropyl)phenyl group. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, an antipyretic, a xenobiotic, an environmental contaminant, a radical scavenger, a drug allergen and a geroprotector. It is functionally related to a propionic acid. It is a conjugate acid of an ibuprofen(1-). Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics. The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid and its initial development was in 1960 while researching for a safer alternative for aspirin. Ibuprofen was finally patented in 1961 and this drug was first launched against rheumatoid arthritis in the UK in 1969 and USA in 1974. It was the first available over-the-counter NSAID. On the available products, ibuprofen is administered as a racemic mixture. Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase. In particular, it is generally proposed that the S-enantiomer is capable of eliciting stronger pharmacological activity than the R-enantiomer. Ibuprofen is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of ibuprofen is as a Cyclooxygenase Inhibitor. Ibuprofen is a commonly used nonsteroidal antiinflammatory (NSAID) drug which is available both by prescription and over-the-counter. Ibuprofen is considered to be among the safest NSAIDs and is generally well tolerated but can, nevertheless, rarely cause clinically apparent and serious acute liver injury. Ibuprofen is a natural product found in Plantago major, Syzygium aromaticum, and Artemisia argyi with data available. Ibuprofen Sodium is the sodium salt form of ibuprofen, a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Upon administration, ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05) Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely marketed under various trademarks including Act-3, Advil, Brufen, Motrin, Nuprin, and Nurofen. It is used for relief of symptoms of arthritis, primary dysmenorrhoea, and fever; Ibuprofen is an NSAID which is believed to work through inhibition of cyclooxygenase (COX), thus inhibiting prostaglandin synthesis. There are at least 2 variations of cyclooxygenase (COX-1 and COX-2), ibuprofen inhibits both COX-1 and COX-2. It appears that its analgesic, antipyretic, and anti-inflammatory activity are achieved principally through COX-2 inhibition; whereas COX-1 inhibition is responsible for its unwanted effects on platelet aggregation and the GI mucosa. As with other NSAIDs, ibuprofen inhibits platelet aggregation, but is not used therapeutically for this action since it is a minor and reversible effect. -- Wikipedia. A non-steroidal anti-inflammatory agent with analgesic, antipyretic, and anti-inflammatory properties See also: Ibuprofen Sodium (active moiety of); Ibuprofen Lysine (active moiety of); Acetaminophen; Ibuprofen (component of) ... View More ...